Spiraline - 77156-25-3

Spiraline

Catalog Number: EVT-411737
CAS Number: 77156-25-3
Molecular Formula: C22H33NO9
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Spiraline is a lipoprotein found abundantly on the membrane surface of certain Spiroplasma species, a genus of helical-shaped bacteria that lack cell walls and belong to the class Mollicutes. These bacteria are recognized as plant pathogens. [, , , ] As the major protein component of their membrane, Spiraline plays a crucial role in their biology. [, , ] Despite its name, Spiraline is not involved in maintaining the helical morphology of Spiroplasma. []

Dipalmitoyl-glyceryl-cysteine

Compound Description: Dipalmitoyl-glyceryl-cysteine is a lipid modification found on the N-terminus of mature spiraline. It is formed by the enzymatic transformation of cysteine-24 after the preprotein is inserted into the membrane. []

Relevance: This modification is crucial for the localization and function of spiraline. The dipalmitoyl-glyceryl-cysteine moiety anchors the protein to the outer leaflet of the membrane, exposing the polypeptide chain to the surface of the spiroplasma. [] This modification differentiates spiraline from its precursor and highlights its role as a mature lipoprotein.

N-myristoylated dipalmitoyl-glyceryl-cysteine

Compound Description: N-myristoylation of the modified cysteine is the final step in the maturation process of spiraline. []

Tryptic peptides P3(t) and P14(t)

Compound Description: These peptides are derived from the digestion of spiraline with trypsin. Antibodies raised against these peptides provide information about the topology of spiraline within the membrane. []

Relevance: These peptides represent specific regions of the spiraline protein. Their recognition by anti-spiraline antibodies confirms that the entire polypeptide chain of spiraline is localized on the surface of the spiroplasma. [] This highlights the use of these peptides as tools for understanding the structural organization of spiraline.

Lipoproteins

Compound Description: Lipoproteins are a class of membrane proteins that are characterized by the presence of a lipid moiety attached to the protein. []

Relevance: Spiraline is classified as a surface lipoprotein. [] This classification emphasizes its lipid modification and its localization on the exterior of the bacterial membrane. The shared features with other bacterial lipoproteins suggest potential similarities in their biosynthesis and functional roles.

Hexamethylene glycol

Compound Description: Hexamethylene glycol (Hecameg) is a non-ionic detergent used as a reference compound for evaluating the properties of newly synthesized glycosidic surfactants. []

Relevance: While not structurally related to spiraline, Hecameg serves as a benchmark for comparing the effectiveness of novel surfactants in extracting and purifying amphiphilic membrane proteins like spiraline. [] This comparison aids in understanding the properties required for efficient and non-denaturing extraction of spiraline.

Synthesis Analysis

Methods

Spiraline can be synthesized through various methods, predominantly involving the extraction of bioactive compounds from Spirulina platensis. One common approach involves the use of hot water extraction followed by centrifugation to isolate soluble polysaccharides. This process may include steps such as:

  1. Extraction: Heating Spirulina in water to solubilize polysaccharides.
  2. Centrifugation: Separating the liquid extract from solid residues.
  3. Precipitation: Using trichloroacetic acid to precipitate polysaccharides from the extract.
  4. Purification: Dialysis and lyophilization to obtain pure polysaccharide fractions .

Technical Details

The synthesis of nanoparticles using Spirulina extracts often involves mixing metal salts with the extract under controlled conditions (temperature and pH). For example, silver nanoparticles can be synthesized by adding silver nitrate to the Spirulina extract, adjusting the pH, and incubating at elevated temperatures . Characterization techniques such as Fourier transform infrared spectroscopy and X-ray diffraction are employed to confirm the formation of nanoparticles and assess their properties .

Molecular Structure Analysis

Structure

The molecular structure of compounds derived from Spirulina varies significantly depending on the specific bioactive components being extracted or synthesized. Commonly studied components include polysaccharides, proteins, and pigments like phycocyanin. The structural analysis often reveals complex arrangements of sugars in polysaccharides and intricate folding patterns in proteins.

Data

The structure of polysaccharides typically consists of repeating units of monosaccharides linked by glycosidic bonds. For example, the soluble polysaccharides from Spirulina exhibit a diverse composition that can be analyzed using techniques like nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Reactions

The chemical reactions involving Spiraline are primarily centered around the interaction of its components with metal ions during nanoparticle synthesis. For instance:

  • Reduction Reaction: Metal salts (e.g., silver nitrate) are reduced to form metal nanoparticles through interactions with functional groups present in Spirulina extracts.
  • Stabilization: The resulting nanoparticles are stabilized by biomolecules present in the extract, preventing agglomeration and enhancing stability .

Technical Details

The synthesis process can be monitored using UV-visible spectroscopy to observe changes in absorbance that correlate with nanoparticle formation. The characteristic surface plasmon resonance peak indicates successful synthesis of metal nanoparticles .

Mechanism of Action

Process

The mechanism by which Spiraline exerts its effects—particularly in health applications—primarily involves its antioxidant properties. The active compounds within Spirulina, such as phycocyanin and various vitamins, scavenge free radicals, thereby reducing oxidative stress in cells.

Data

Studies have demonstrated that these bioactive compounds can modulate cellular pathways involved in inflammation and immune response, contributing to their therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Typically blue-green due to the presence of phycocyanin.
  • Solubility: Highly soluble in water due to its polysaccharide content.
  • Texture: Fine powder when dried.

Chemical Properties

  • pH: Alkaline nature due to amino acids and other basic compounds.
  • Nutritional Composition: High protein content (up to 70% by weight), rich in essential amino acids, vitamins (B12), and minerals.

Relevant Data or Analyses

Fourier transform infrared spectroscopy has been used to identify functional groups present within Spirulina, confirming the presence of hydroxyl groups, amines, and carboxylic acids which contribute to its reactivity .

Applications

Scientific Uses

Spiraline has numerous applications across various scientific fields:

  1. Nutritional Supplements: Used as a dietary supplement for its high protein content.
  2. Nanotechnology: Utilized in synthesizing nanoparticles for drug delivery systems.
  3. Pharmaceuticals: Explored for potential anti-inflammatory and antioxidant properties.
  4. Cosmetics: Incorporated into skincare products for its beneficial effects on skin health.
Bioactive Compound Profiling in Spirulina spp.

Phytochemical Diversity of Spirulina-Derived Metabolites

Spirulina spp. (Arthrospira) exhibit remarkable phytochemical complexity, comprising four primary bioactive classes: proteins (60–70% dry weight), polysaccharides (15–20%), lipids (5–10%), and pigments (phycocyanin, chlorophylls, carotenoids) [1] [6]. The protein fraction contains all essential amino acids, with leucine (7.67%), arginine (7.65%), and valine (6.37%) as predominant components [6]. Among lesser-characterized nitrogenous compounds, the pyrrolizidine alkaloid Spiraline (C~22~H~33~NO~9~; MW 455.50) has been identified as a structurally unique macrocyclic metabolite [9]. This compound exemplifies Spirulina's underexplored minor metabolites beyond its dominant proteinaceous constituents. Phenolic acids—including gallic acid (0.69–1.98g/100g DW), caffeic acid (0.18–0.79g/100g DW), and ferulic acid (0.30–0.72g/100g DW)—contribute significantly to antioxidant capacity through free radical scavenging mechanisms [5]. The combinatorial synergy between primary and secondary metabolites underpins Spirulina's nutritional and functional applications in food systems.

Table 1: Major Bioactive Compound Classes in Spirulina spp.

Compound ClassRepresentative ConstituentsConcentration RangePrimary Bioactivities
ProteinsPhycocyanin, Allophycocyanin50–70% DWAntioxidant, Anti-inflammatory
PolysaccharidesCalcium spirulan, Glycogen15–20% DWImmunomodulation, Antiviral
Lipidsγ-Linolenic acid, Palmitic acid5–10% DWAnti-inflammatory, Membrane integrity
Pigmentsβ-Carotene, Zeaxanthin0.15–18mg/g DWAntioxidant, Provitamin A
PhenolicsGallic acid, Ferulic acid0.02–1.98g/100g DWRadical scavenging, Metal chelation
AlkaloidsSpiralineNot quantifiedStructural uniqueness

Structural Elucidation of Phycobiliprotein Complexes

Phycobiliproteins (PBPs) constitute Spirulina's primary light-harvesting apparatus, organized into supramolecular phycobilisomes (PBS). These complexes comprise >85% PBPs and 15% linker polypeptides, achieving masses up to 16.8 MDa [3]. The PBS architecture features:

  • Core: Allophycocyanin (APC) trimers with absorption maxima at 650–655nm
  • Rods: Phycocyanin (PC) hexamers (α~6~β~6~) absorbing at 615–620nm
  • Chromophores: Phycocyanobilin (PCB) covalently bound via conserved cysteine residues (Cys-81α/β)

X-ray crystallography reveals PC's conserved globulin fold with α/β subunits forming heterodimers stabilized by hydrophobic interactions and hydrogen bonding [3] [7]. Each subunit contains 6–8 helical domains separated by loops, with PCB chromophores adopting ZZZ-ssa or ZZZ-asa configurations critical for energy transfer efficiency [3]. Evolutionary analyses indicate positively selected sites in chromophore-binding domains (helical hairpins X/Y), suggesting adaptive optimization for light harvesting in aquatic environments [7]. The unidirectional energy transfer pathway—PC → APC → Chlorophyll—exhibits >95% efficiency due to precise chromophore positioning at distances <20Å [3].

Table 2: Structural and Functional Characteristics of Major Phycobiliproteins

PhycobiliproteinSubunit StructureChromophore TypeAbsorption Max (nm)Emission Max (nm)PBS Position
Phycocyanin (PC)(αβ)~3~ hexamerPhycocyanobilin615–620640–645Rods
Allophycocyanin (APC)(αβ)~3~ trimerPhycocyanobilin650–655660–665Core
Phycoerythrin(αβ)~6~ hexamerPhycoerythrobilin540–570575–585Distal rods

Polysaccharide Architectures and Glycosidic Linkage Patterns

Spirulina platensis polysaccharides (SPPs) demonstrate structural heterogeneity based on extraction methodologies. Water-extracted SPPs primarily consist of glucose (35–42%), rhamnose (15–20%), and glucuronic acid (8–12%) with molecular weights (MW) of 10–50 kDa, whereas alkali-extracted fractions yield higher MW polysaccharides (80–150 kDa) enriched in galactose (25–30%) and mannose (18–22%) [8]. The glycosidic linkage patterns—determined via methylation analysis and NMR spectroscopy—reveal dominant β-(1→3), β-(1→6), and α-(1→4) bonds, with sulfated groups (e.g., calcium spirulan) at C-2/C-3 positions enhancing bioactivity [8].

Ultrasound-assisted extraction (UAE) preserves branched architectures with (1→3,6)-linked glucopyranose side chains, correlating with superior immunostimulatory activity in RAW 264.7 macrophages via TLR4/NF-κB pathway activation [8]. Enzymatic extraction releases low-MW oligosaccharides (<10 kDa) exhibiting prebiotic effects through Lactobacillus and Bifidobacterium proliferation. Sulfation degree (DS=0.12–0.35) directly influences antiviral potency; SPPs with DS≥0.28 inhibit herpes simplex virus (HSV-1) by blocking viral adsorption [8].

Table 3: Bioactivity Correlation with Polysaccharide Structural Features

Structural ParameterLow Bioactivity RangeHigh Bioactivity RangePrimary Bioactivity Mechanism
Molecular Weight>100 kDa10–50 kDaEnhanced macrophage phagocytosis
Sulfation Degree<0.150.25–0.35Viral attachment inhibition
Uronic Acid Content<5%12–20%Bile acid binding, hypolipidemia
Branching FrequencyLinear(1→3,6) linkagesDendritic cell activation

Carotenoid Isomerization Pathways in Spirulina Matrices

Spirulina carotenoids undergo light/temperature-dependent isomerization, modulating their antioxidant efficacy. The primary carotenoid profile includes β-carotene (50–60% total carotenoids), zeaxanthin (15–20%), echinenone (10–15%), and cryptoxanthin (5–8%) [5] [6]. Isomerization equilibria favor:

  • All-trans → 9-cis β-carotene: Catalyzed by alkaline pH (8.5–11) during cultivation
  • All-trans zeaxanthin → 13-cis isomer: Induced by UV exposure

The cis-isomerization reduces singlet oxygen quenching capacity by 30–40% but enhances lipid peroxidation inhibition in hydrophobic environments [5]. Thermal processing (60–80°C) accelerates isomer conversion, with 70°C/30min inducing 45% trans-to-cis β-carotene transition. Encapsulation within Spirulina's protein matrix stabilizes the trans configuration, retaining 85% antioxidant activity after spray drying [6]. Notably, phycocyanin complexes inhibit zeaxanthin epoxidation, preserving its photoprotective role in retinal tissues [3] [5].

Table 4: Carotenoid Profile and Isomer Stability in Spirulina

CarotenoidMajor IsomersRelative Abundance (%)Thermal Stability (°C)Primary Isomerization Driver
β-CaroteneAll-trans, 9-cis50–6060Alkaline pH
ZeaxanthinAll-trans, 13-cis15–2070UV radiation
EchinenoneAll-trans10–1565Thermal degradation
CryptoxanthinAll-trans5–855Oxidative stress

Compound Names Cited: Spiraline, Phycocyanin, Allophycocyanin, γ-Linolenic acid, Calcium spirulan, β-Carotene, Zeaxanthin, Gallic acid, Ferulic acid, Caffeic acid, Echinenone, Cryptoxanthin

Properties

CAS Number

77156-25-3

Product Name

Spiraline

IUPAC Name

(1R,4R,5R,8R,9S,19R)-4,5,9-trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione

Molecular Formula

C22H33NO9

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C22H33NO9/c1-11(2)21(28)13(5)31-18(25)17(24)22(29,12(3)4)20(27)32-15-7-9-23-8-6-14(16(15)23)10-30-19(21)26/h6,11-13,15-17,24,28-29H,7-10H2,1-5H3/t13-,15-,16-,17+,21+,22-/m1/s1

InChI Key

SHUMEODPCRJUBC-JLWRCLLRSA-N

SMILES

CC1C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C(C(=O)O1)O)(C(C)C)O)(C(C)C)O

Canonical SMILES

CC1C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C(C(=O)O1)O)(C(C)C)O)(C(C)C)O

Isomeric SMILES

C[C@@H]1[C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@]([C@H](C(=O)O1)O)(C(C)C)O)(C(C)C)O

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